molecular formula C27H50BrN B14415428 1-Docosylpyridin-1-ium bromide CAS No. 80039-83-4

1-Docosylpyridin-1-ium bromide

Cat. No.: B14415428
CAS No.: 80039-83-4
M. Wt: 468.6 g/mol
InChI Key: JFRURXLJEYJAJT-UHFFFAOYSA-M
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Description

1-Docosylpyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by a long alkyl chain (docosyl group) attached to the nitrogen atom of the pyridine ring, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Docosylpyridin-1-ium bromide can be synthesized through the reaction of docosyl bromide with pyridine. The reaction typically involves heating the reactants under reflux conditions. The general procedure is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Docosylpyridin-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation: The pyridinium ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium alkoxides. The reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridinium salts.

    Oxidation: Products include pyridine N-oxide derivatives.

    Reduction: Products include the corresponding pyridine derivatives.

Scientific Research Applications

1-Docosylpyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Docosylpyridin-1-ium bromide is primarily related to its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and function. This disruption can lead to increased permeability and potential antimicrobial effects. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Docosylpyridin-1-ium bromide can be compared with other pyridinium salts, such as:

The uniqueness of this compound lies in its longer alkyl chain, which can enhance its interaction with lipid membranes and potentially increase its effectiveness as a surfactant and antimicrobial agent.

Properties

CAS No.

80039-83-4

Molecular Formula

C27H50BrN

Molecular Weight

468.6 g/mol

IUPAC Name

1-docosylpyridin-1-ium;bromide

InChI

InChI=1S/C27H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28;/h21,23-24,26-27H,2-20,22,25H2,1H3;1H/q+1;/p-1

InChI Key

JFRURXLJEYJAJT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

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